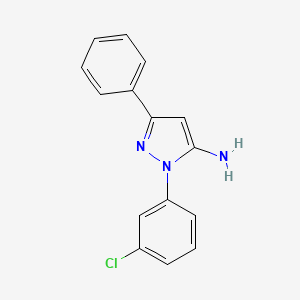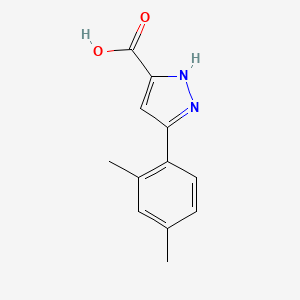![molecular formula C14H8F3N B1351394 4-[3-(Trifluoromethyl)phenyl]benzonitrile CAS No. 893734-56-0](/img/structure/B1351394.png)
4-[3-(Trifluoromethyl)phenyl]benzonitrile
Overview
Description
4-[3-(Trifluoromethyl)phenyl]benzonitrile is an organic compound with the molecular formula C14H8F3N. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzonitrile moiety. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of fluvoxamine , which is a selective serotonin reuptake inhibitor (SSRI). Therefore, it can be inferred that the compound may indirectly influence serotonin transporters, which play a crucial role in regulating mood and behavior.
Mode of Action
It is known to participate in nickel-catalyzed arylcyanation reactions . This suggests that the compound may interact with its targets through the formation of carbon-nitrogen bonds, leading to changes in the structure and function of the target molecules.
Pharmacokinetics
Its physical properties such as its melting point (39-41 °c) and boiling point (80-81 °c/20 mmhg) suggest that it may have good thermal stability . Its density (1.278 g/mL at 25 °C) suggests that it may have specific interactions with biological membranes .
Action Environment
Its thermal stability suggests that it may be resistant to degradation at high temperatures
Biochemical Analysis
Biochemical Properties
4-[3-(Trifluoromethyl)phenyl]benzonitrile plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in nickel-catalyzed arylcyanation reactions, which are crucial for the synthesis of complex organic molecules . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, thereby modulating the catalytic activity of the enzymes involved.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, this compound can affect cell signaling by interacting with specific receptors or signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes or receptors, thereby influencing their activity . This binding can result in either inhibition or activation of the target molecules, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter the levels of key metabolites . For example, it participates in reactions catalyzed by nickel-based enzymes, which are essential for the synthesis and degradation of specific organic molecules. These interactions can have downstream effects on overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its activity and function, as its accumulation in certain areas may enhance or inhibit specific biochemical processes.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the mitochondria can impact cellular respiration and energy production, while its presence in the nucleus can affect gene expression and DNA replication.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Trifluoromethyl)phenyl]benzonitrile typically involves the reaction of 4-bromobenzonitrile with trifluoromethylbenzene under specific conditions. One common method includes the use of a nickel-catalyzed arylcyanation reaction. This process involves the use of nickel catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-[3-(Trifluoromethyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions:
Nickel Catalysts: Used in arylcyanation reactions.
Palladium Catalysts: Commonly used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted benzonitriles and biphenyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with fluorine-containing functional groups.
Industry: Utilized in the production of advanced materials and agrochemicals.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzonitrile: A closely related compound with similar properties and applications.
3-(Trifluoromethyl)benzonitrile: Another similar compound with a trifluoromethyl group in a different position on the phenyl ring.
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but has an amine functional group instead of a nitrile.
Uniqueness: 4-[3-(Trifluoromethyl)phenyl]benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both the trifluoromethyl and benzonitrile groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPLIDYXKIIHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402463 | |
| Record name | 4-[3-(trifluoromethyl)phenyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893734-56-0 | |
| Record name | 4-[3-(trifluoromethyl)phenyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)

![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)



![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)
![N-[2-(benzenesulfonyl)-2-nitroethenyl]aniline](/img/structure/B1351350.png)
![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)



![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)
